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Compound of Interest

Compound Name: 4-Bromo-2-formylthiazole

Cat. No.: B1272500 Get Quote

4-Bromothiazole-2-carbaldehyde is a heterocyclic compound of significant interest to the

scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its

structure, featuring a reactive aldehyde group and a bromine-substituted thiazole ring, makes it

a versatile synthetic building block.[1] The thiazole moiety is a known pharmacophore present

in numerous approved drugs, while the bromo- and aldehyde- functionalities serve as handles

for a wide array of chemical transformations, including nucleophilic additions, cross-coupling

reactions, and cycloadditions.[1][2] Understanding the fundamental physical properties of this

reagent is not merely an academic exercise; it is the cornerstone of its effective and safe

utilization in the laboratory, ensuring reproducibility in synthetic protocols and reliability in drug

discovery workflows.[1] This guide provides an in-depth analysis of these properties, grounded

in established analytical techniques and field-proven insights.

Core Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is critical for its handling,

reaction setup, and purification. The data below has been consolidated from various

authoritative sources to provide a reliable reference profile for 4-Bromothiazole-2-

carbaldehyde.
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Property Value Source(s)

CAS Number 167366-05-4 [1][3][4][5]

Molecular Formula C₄H₂BrNOS [1][4][5]

Molecular Weight 192.03 g/mol [3][4][5]

Appearance Yellow solid / powder [1]

Melting Point 66-70 °C

Purity ≥96% [5]

Storage Conditions Store at 0-8 °C [1][6]

SMILES String Brc1csc(C=O)n1 [5]

InChI Key
JDUXMFGFGCJNGO-

UHFFFAOYSA-N
[5]

Experimental Determination of Key Physical
Properties
The validation of a chemical reagent's identity and purity is a primary task in any research

setting. The following sections detail the methodologies for confirming the properties of 4-

Bromothiazole-2-carbaldehyde, explaining the scientific rationale behind each protocol.

Melting Point Determination: A Primary Indicator of
Purity
The melting point is a robust and quickly measured physical constant that provides a strong

indication of a compound's purity. For a pure crystalline solid, the melting range is typically

narrow (less than 2 °C). Impurities disrupt the crystal lattice, which requires less energy to

break, resulting in both a depression of the melting point and a broadening of the melting

range. The reported range of 66-70 °C for this compound is characteristic of a high-purity solid

reagent.

Sample Preparation: Finely crush a small amount of the yellow solid on a watch glass using

a spatula to ensure uniform heat transfer.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a

small amount (2-3 mm high) into the bottom. Invert the tube and tap it gently on a hard

surface to ensure the sample is densely packed at the sealed end.

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Measurement: Heat the block rapidly to about 10-15 °C below the expected melting point

(i.e., ~55 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal

equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂.

Validation: A sharp range within the 66-70 °C window confirms the sample's purity. A broad or

depressed range suggests the presence of impurities or solvent residue.
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Caption: Workflow for Melting Point Determination.
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Spectroscopic Identity Confirmation
Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. For a compound

like 4-Bromothiazole-2-carbaldehyde, a combination of NMR, IR, and Mass Spectrometry is

used to confirm its identity beyond any doubt.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the

aromatic/heteroaromatic region. One signal will be a singlet for the proton on the thiazole

ring (C5-H), and the other will be a singlet for the aldehyde proton (-CHO). The aldehyde

proton is highly deshielded and will appear significantly downfield, typically in the range of δ

9.5-10.5 ppm. The thiazole proton's chemical shift will be influenced by the bromine atom

and the aldehyde group.

¹³C NMR: The carbon NMR spectrum will confirm the presence of the four unique carbon

atoms in the molecule. Key signals include the aldehyde carbonyl carbon (typically δ 180-

190 ppm) and the two carbons of the thiazole ring.

IR spectroscopy is exceptionally useful for identifying key functional groups. The IR spectrum of

4-Bromothiazole-2-carbaldehyde will be dominated by a strong, sharp absorption band

characteristic of the aldehyde C=O stretch, typically found between 1680-1710 cm⁻¹. Other

important signals include C-H stretching from the aldehyde and the thiazole ring (around 2720-

2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively) and C=N and C=C stretching vibrations from the

thiazole ring (in the 1400-1600 cm⁻¹ region).

Mass spectrometry confirms the molecular weight of the compound. For 4-Bromothiazole-2-

carbaldehyde (MW 192.03), the mass spectrum will show a molecular ion peak (M⁺). A critical

validation feature is the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and

⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal

intensity for the molecular ion: one for the molecule containing ⁷⁹Br (at m/z ≈ 191) and another

for the molecule containing ⁸¹Br (at m/z ≈ 193). This M/M+2 pattern is a definitive indicator of

the presence of a single bromine atom.
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Spectroscopic Techniques

Expected Data & Validation

4-Bromothiazole-2-carbaldehyde Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Confirms:
- Aldehyde Proton
- Thiazole Proton
- Carbon Skeleton

Confirms:
- C=O Stretch (~1700 cm⁻¹)

- Ring Vibrations

Confirms:
- Molecular Weight (192.03)

- Bromine Isotope Pattern (M/M+2)

Structure Confirmed
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Caption: Integrated workflow for spectroscopic confirmation.

Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 4-Bromothiazole-2-

carbaldehyde is classified with specific hazards that necessitate careful handling procedures.

Hazard Profile:

GHS Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).

Hazard Statements:

H302: Harmful if swallowed.[3]

H319: Causes serious eye irritation.[3]

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[3]

Engineering Controls: Always handle this compound in a well-ventilated area, preferably

within a certified chemical fume hood, to avoid inhalation of the powder.

Personal Protective Equipment (PPE): Standard PPE is required. This includes a lab coat,

nitrile gloves, and chemical safety goggles.[3] A face shield should be used if there is a risk

of splashing.

Dispensing: When weighing and dispensing the solid, do so carefully to minimize the

creation of airborne dust. Use a spatula and weigh onto a tared weigh paper or directly into

the reaction vessel inside the fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

The recommended storage temperature is between 0-8 °C (refrigerated) to maintain its

stability and prevent degradation over time.[1]

Disposal: Dispose of unused material and its container in accordance with local, regional,

and national hazardous waste regulations.

Conclusion
4-Bromothiazole-2-carbaldehyde is a valuable reagent whose effective use is predicated on a

thorough understanding of its physical properties. Its identity as a yellow solid with a distinct

melting point of 66-70 °C serves as a primary quality control check. Spectroscopic analysis via

NMR, IR, and Mass Spectrometry provides an unassailable confirmation of its molecular

structure, with the bromine isotopic pattern in MS being a particularly definitive feature.

Adherence to strict safety and storage protocols ensures not only the integrity of the compound

but also the safety of the research professionals who handle it. This guide provides the

foundational knowledge and validated protocols necessary for the confident and successful

application of 4-Bromothiazole-2-carbaldehyde in pioneering research and development

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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